Acetamidomethanesulfonic acid
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Overview
Description
Acetamidomethanesulfonic acid is an organosulfur compound with the chemical formula C3H7NO4S. It is a derivative of methanesulfonic acid, where an acetamido group replaces one of the hydrogen atoms. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamidomethanesulfonic acid typically involves the reaction of methanesulfonic acid with acetamide under controlled conditions. The process can be carried out in the presence of a catalyst to enhance the reaction rate and yield. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamidomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamidomethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is explored for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an additive in electroplating solutions
Mechanism of Action
The mechanism of action of acetamidomethanesulfonic acid involves its ability to donate and accept protons, making it an effective acid catalyst in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, stabilizing their structure and enhancing their activity. The pathways involved include protonation and deprotonation reactions, which are crucial for many biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A simpler analog without the acetamido group, used widely as an acid catalyst.
Sulfonamides: A class of compounds with similar sulfonic acid functional groups, used as antibiotics and in other medicinal applications.
Uniqueness
Acetamidomethanesulfonic acid is unique due to its combination of the acetamido and sulfonic acid groups, which confer both stability and reactivity. This makes it particularly useful in applications requiring a stable yet reactive compound, such as in biochemical assays and industrial processes .
Properties
CAS No. |
84271-29-4 |
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Molecular Formula |
C3H7NO4S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
acetamidomethanesulfonic acid |
InChI |
InChI=1S/C3H7NO4S/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H,6,7,8) |
InChI Key |
VCYZNRPTQABOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCS(=O)(=O)O |
Origin of Product |
United States |
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